4'-Bromo-2',3'-difluoroacetophenone
Overview
Description
4’-Bromo-2’,3’-difluoroacetophenone is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’,3’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 2’,3’-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 4’-Bromo-2’,3’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’,3’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Various substituted acetophenone derivatives.
Reduction: 4’-Bromo-2’,3’-difluoro-1-phenylethanol.
Oxidation: 4’-Bromo-2’,3’-difluorobenzoic acid.
Scientific Research Applications
4’-Bromo-2’,3’-difluoroacetophenone is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’,3’-difluoroacetophenone depends on its application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2’,2’,2’-trifluoroacetophenone
- 2-Bromo-4-fluoroacetophenone
- 4-Bromo-2,2,2-trifluoroacetophenone
Uniqueness
4’-Bromo-2’,3’-difluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLHMHPYDXOKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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